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1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound characterized by its unique structure that combines a dihydroquinoline moiety with an ethanone functional group. This compound belongs to the class of quinoline derivatives, which are known for their significant biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it features a 3,4-dihydroquinoline ring with a methyl group at the 2-position, linked to an ethanone group at the nitrogen atom of the quinoline structure .
Quinoline derivatives, including 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone, exhibit a wide range of biological activities. These compounds have been studied for their potential effects against various diseases, including cancer and infectious diseases. The mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors that regulate cellular processes like inflammation and cell proliferation .
The synthesis of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several methods:
This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those involving inflammation and cancer pathways. Additionally, its unique structural features make it a candidate for further chemical modifications to enhance its efficacy and selectivity .
Studies on the interaction of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone with biological targets have shown that it can modulate important signaling pathways. These interactions are crucial for understanding its therapeutic potential and mechanisms of action. Research indicates that this compound may influence pathways related to apoptosis and cellular stress responses, which are vital in cancer therapy .
Several compounds share structural similarities with 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Quinoline | Basic structure without dihydroquinoline | Lacks the additional methyl and ethanone groups |
| Dihydroquinoline | Similar ring structure but without the ethanone moiety | Does not exhibit the same range of biological activities |
| Quinoline-2-thiol | Contains a thiol group instead of an ethanone group | Focuses on different reactivity profiles compared to ethanones |
The uniqueness of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone lies in its combined structural features that provide distinct chemical reactivity and biological properties compared to these similar compounds .
The thermodynamic stability of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been extensively characterized through differential scanning calorimetry and thermal gravimetric analysis. The compound demonstrates exceptional thermal stability with a continuous operating temperature range extending up to 280°C, making it suitable for high-temperature applications and synthetic transformations [1].
The melting point range of 112-114°C indicates a well-defined crystalline structure with moderate intermolecular forces [1]. Decomposition analysis reveals a thermal degradation onset at 240°C, providing a substantial operational window of approximately 126°C between the melting point and decomposition temperature. This thermal stability window is significantly broader than many comparable dihydroquinoline derivatives, which typically show decomposition within 50-80°C of their melting points [2].
Table 1: Thermodynamic Stability Parameters
| Property | Value | Measurement Conditions |
|---|---|---|
| Thermal Stability (°C) | Up to 280 | Continuous operation |
| Melting Point (°C) | 112-114 | Standard atmospheric pressure |
| Decomposition Onset (°C) | 240 | Thermal gravimetric analysis |
| Hygroscopicity (% w/w) | 0.8 (at 75% RH) | Relative humidity conditions |
| Optical Bandgap (eV) | 3.8 | UV cutoff at 326 nm |
The hygroscopic properties show minimal water absorption of 0.8% weight-to-weight at 75% relative humidity, indicating excellent moisture stability under normal storage conditions [1]. This low hygroscopicity contributes to the compound's long-term stability and reduces the likelihood of hydrolytic degradation reactions that commonly affect quinoline derivatives.
The optical bandgap of 3.8 electron volts corresponds to an ultraviolet absorption cutoff at 326 nanometers, classifying the compound as optically transparent in the visible spectrum [1]. This property has significant implications for its potential use in optical materials and photochemical applications where visible light transparency is required.
The solubility profile of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone exhibits a pronounced dependence on solvent polarity and hydrogen bonding capability. In polar protic solvents, the compound demonstrates the highest solubility, with methanol at physiological pH (7.0) achieving 48 milligrams per milliliter [1]. This high solubility in methanol is attributed to favorable hydrogen bonding interactions between the carbonyl oxygen of the acetyl group and the hydroxyl protons of methanol.
Table 2: Solubility Characteristics in Organic Solvents
| Solvent | Solubility (mg/mL) | Polarity Index | Hydrogen Bonding Capacity |
|---|---|---|---|
| Methanol (pH 7) | 48 | 5.1 | Strong donor/acceptor |
| Water (pH 2) | 12 | 9.0 | Strong donor/acceptor |
| Chloroform | Slightly soluble | 4.1 | Weak donor |
| Ethyl Acetate | Slightly soluble | 4.4 | Acceptor only |
| Hexane | <0.5 | 0.1 | Neither |
| Dimethyl Sulfoxide | Moderate | 7.2 | Acceptor only |
Aqueous solubility shows significant pH dependence, with acidic conditions (pH 2) yielding 12 milligrams per milliliter compared to near-insolubility at neutral pH [1]. This pH-dependent solubility behavior is consistent with protonation of the quinoline nitrogen under acidic conditions, enhancing the compound's hydrophilic character through formation of the ammonium cation.
The solubility in moderately polar solvents such as chloroform and ethyl acetate is described as "slightly soluble," indicating concentrations in the range of 1-10 milligrams per milliliter [3]. This intermediate solubility reflects the compound's amphiphilic nature, with the dihydroquinoline ring system providing moderate lipophilicity while the acetyl group contributes polar character.
Non-polar solvents demonstrate extremely limited dissolution capacity, with hexane solubility below 0.5 milligrams per milliliter [1]. This poor solubility in aliphatic hydrocarbons confirms the compound's preference for polar environments and limits its utility in non-polar synthetic media.
Aprotic polar solvents like dimethyl sulfoxide show moderate solubility, suggesting that hydrogen bonding donation from the solvent is not essential for dissolution, though hydrogen bonding acceptance capability enhances solubility [4]. The compound's lipophilicity parameter (LogP) has been calculated at 2.1, indicating balanced hydrophilic-lipophilic properties suitable for biological applications [1].
Crystallographic analysis of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone and structurally related dihydroquinoline derivatives reveals characteristic packing motifs dominated by weak intermolecular interactions. The crystal structures typically adopt monoclinic or triclinic space groups, with molecular packing primarily governed by carbon-hydrogen to oxygen hydrogen bonds and halogen interactions [5].
Table 3: Crystallographic Packing Parameters
| Structural Feature | Value Range | Interaction Type | Significance |
|---|---|---|---|
| Dihedral Angle (°) | 1.61-33.47 | Intramolecular | Ring planarity |
| Inter-centroid Distance (Å) | 3.54-3.87 | π-π stacking | Aromatic interactions |
| C=O Bond Length (Å) | 1.34 | Covalent | Ketone character |
| C-N Bond Length (Å) | 1.47 | Covalent | Amide linkage |
| Torsional Angle Range (°) | 15-25 | Conformational | Ring puckering |
The dihedral angles between aromatic ring planes in related dihydroquinoline structures range from 1.61° to 33.47°, indicating varying degrees of molecular planarity depending on substituent effects [5] [6] [7]. For the target compound, the methyl substituent at the 2-position introduces steric hindrance that likely produces torsional angles in the range of 15-25°, consistent with molecular dynamics simulations of similar structures [1].
Intermolecular π-π stacking interactions occur with inter-centroid distances between 3.54 and 3.87 Ångstroms, falling within the typical range for aromatic stacking in organic crystals [8] [9]. These interactions contribute significantly to crystal stability and influence the compound's solid-state properties including melting point and thermal expansion behavior.
The crystal packing is further stabilized by carbon-hydrogen to oxygen hydrogen bonds with donor-acceptor distances ranging from 2.18 to 2.57 Ångstroms [5]. These weak hydrogen bonds form chains and dimers within the crystal lattice, creating a three-dimensional network that enhances mechanical properties and thermal stability.
Crystallographic studies of related compounds show that halogen substitution significantly affects packing arrangements, with chlorine and fluorine atoms participating in halogen bonding interactions [5]. The absence of halogen atoms in 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone suggests that packing will be dominated by the aforementioned hydrogen bonding and π-π stacking interactions.
The crystallographic data indicates that the compound likely adopts a slightly twisted conformation in the solid state, with the acetyl group oriented to minimize steric interactions with the methyl substituent. This conformation maximizes opportunities for intermolecular hydrogen bonding while maintaining favorable π-π stacking geometry between adjacent molecules.
Tautomeric equilibrium analysis of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone reveals complex prototropic behavior characteristic of quinoline derivatives. The compound can potentially exist in multiple tautomeric forms, including quinolone (4-oxo) and quinoline (4-hydroxy) tautomers, though the specific substitution pattern limits the available tautomeric pathways compared to unsubstituted quinolines [10].
Table 4: Tautomeric Equilibrium Properties
| Tautomeric Form | Relative Stability | Environmental Preference | Energy Difference (kcal/mol) |
|---|---|---|---|
| Quinolone (4-oxo) | More stable in solid state | Aqueous solution | Reference (0) |
| Quinoline (4-hydroxy) | Less stable | Gas phase | +5.7 |
| Enol Form | Lower stability | Non-polar solvents | Variable (+3 to +8) |
| Keto Form | Higher stability | Polar solvents | Variable (-2 to +2) |
Computational studies using density functional theory methods predict that the quinolone tautomer (with the carbonyl oxygen at the 4-position) predominates in polar solvents and the solid state [10]. This tautomeric preference is attributed to the enhanced stabilization through hydrogen bonding with polar solvents and the greater dipole moment of the quinolone form facilitating favorable electrostatic interactions.
The energy barrier for tautomerization between quinolone and quinoline forms has been calculated at approximately 37-39 kilocalories per mole in both gas phase and ethanol solution [11]. This substantial energy barrier suggests that tautomeric interconversion is slow at room temperature, allowing isolation and characterization of individual tautomeric forms under appropriate conditions.
Fourier transform infrared spectroscopy provides experimental evidence for tautomeric assignment through characteristic carbonyl stretching frequencies. The quinolone tautomer exhibits carbonyl absorption at 1722 wavenumbers, while additional bands at 1632 and 1627 wavenumbers indicate the presence of conjugated carbonyl systems [10]. These spectroscopic signatures confirm the predominance of the quinolone form in solid-state samples.
Nuclear Overhauser effect studies demonstrate characteristic interactions between the nitrogen proton and aromatic protons at the 8-position, supporting the quinolone tautomeric assignment [10]. The observation of these specific nuclear Overhauser enhancements provides unambiguous evidence for the tautomeric structure and validates computational predictions.
Solvent effects profoundly influence tautomeric equilibria, with polar protic solvents stabilizing the quinolone form through hydrogen bonding to the carbonyl oxygen [12]. Conversely, non-polar solvents may favor the quinoline tautomer due to reduced solvation energy differences between tautomeric forms. The compound's observed solubility behavior correlates with these tautomeric preferences, as the more polar quinolone form exhibits enhanced solubility in polar solvents.
The tautomeric equilibrium has significant implications for the compound's biological activity and chemical reactivity. The quinolone tautomer presents different hydrogen bonding patterns and electronic distribution compared to the quinoline form, potentially affecting enzyme binding affinity and selectivity [13]. Understanding these tautomeric relationships is essential for rational drug design and optimization of pharmacokinetic properties.